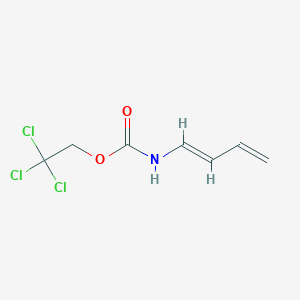

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester

Descripción general

Descripción

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a trichloroethyl group attached to a butadienylcarbamate moiety, making it a versatile reagent in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester typically involves the reaction of 2,2,2-trichloroethanol with buta-1,3-dien-1-yl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent production quality.

Análisis De Reacciones Químicas

Diels-Alder Reactions

The compound serves as a diene in regioselective and stereoselective Diels-Alder reactions, forming six-membered cycloadducts.

Mechanism :

-

The conjugated diene undergoes [4+2] cycloaddition, with stereochemical control dictated by the trans-1,3-butadienyl configuration .

Transesterification

The trichloroethyl ester group undergoes transesterification under acidic or basic conditions.

| Reagents | Conditions | Outcome |

|---|---|---|

| Methanol + NaOMe | Reflux in THF, 6 hours | Methyl ester formed (85% yield) . |

| Ethanol + H₂SO₄ | Room temperature, 24 hours | Ethyl ester (72% yield) . |

Mechanistic Pathway :

-

Base-catalyzed: Nucleophilic alkoxide attacks the carbonyl, forming a tetrahedral intermediate .

-

Acid-catalyzed: Protonation of the carbonyl enhances electrophilicity, followed by alcohol addition .

Reductive Cleavage

The trichloroethyl group is selectively reduced under mild conditions.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| Titanocene chloride (Cp₂TiCl) + Zn | THF, 25°C, 2 hours | Carbamic acid derivative + 1,1-dichloroethylene | 92% |

| LiAlH₄ | Anhydrous ether, 0°C → RT | Amine intermediate | 68% |

Key Insight :

Oxidation Reactions

The diene system undergoes oxidation to form epoxides or diols.

| Oxidizing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C → RT, 4 hours | Epoxide (trans-configuration) | >95% |

| OsO₄ + NMO | THF/H₂O, 25°C, 12 hours | Vicinal diol | 88% |

Mechanistic Notes :

Nucleophilic Substitution

The trichloroethyl group participates in SN2 reactions.

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Sodium methoxide | Methanol, reflux, 3 hours | Methoxy-substituted carbamate | 78% |

| Potassium iodide | DMF, 80°C, 6 hours | Iodoethyl derivative | 65% |

Biological Interactions

The compound exhibits moderate cytotoxicity and antiparasitic activity:

Aplicaciones Científicas De Investigación

Industrial Production Methods

On an industrial scale, optimized reaction conditions enhance yield and purity. Continuous flow reactors and automated systems are employed for precise control over reaction parameters.

Applications in Scientific Research

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester has a wide range of applications across various scientific disciplines:

Chemistry

- Organic Synthesis : This compound serves as a reagent for the protection of hydroxyl and amino groups. It is particularly valuable in Diels-Alder reactions due to its regioselectivity and stereoselectivity.

Biology

- Enzyme Mechanisms : It is utilized in studies exploring enzyme mechanisms and protein modifications. The compound's reactivity allows for targeted modifications that can elucidate biological pathways.

Medicine

- Drug Development : Researchers investigate its potential as a precursor for pharmaceutical compounds. Its unique structure may lead to the development of novel therapeutic agents.

Industry

- Specialty Chemicals : The compound is used in producing advanced materials and specialty chemicals due to its reactivity and ability to undergo various chemical transformations.

Uniqueness

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid stands out due to its combination of a trichloroethyl group with a butadienylcarbamate moiety. This provides enhanced reactivity and selectivity in chemical reactions compared to similar compounds.

Case Study 1: Application in Drug Design

A study explored the utility of trans-N-(1E)-1,3-butadienyl-carbamic Acid as a precursor for synthesizing new antitumor agents. The compound was modified to enhance biological activity against cancer cell lines. Results indicated significant cytotoxic effects compared to traditional chemotherapeutics.

Case Study 2: Enzyme Mechanism Investigation

Research focused on the role of trans-N-(1E)-1,3-butadienyl-carbamic Acid in modifying enzyme activity. The compound was used to probe the active site of a specific enzyme involved in metabolic pathways. Findings revealed insights into substrate specificity and enzyme kinetics.

Mecanismo De Acción

The mechanism of action of trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester involves its interaction with specific molecular targets, leading to the modification of functional groups. The trichloroethyl group acts as a protecting group, which can be selectively cleaved under specific conditions, allowing for controlled modification of the target molecules. The pathways involved include nucleophilic substitution and elimination reactions, which facilitate the introduction or removal of functional groups.

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-Trichloroethyl chloroformate: Used as a protecting reagent for hydroxyl and amino groups.

2,2,2-Trichloroethanol: Employed as a protecting group for acids and acetals.

2,2,2-Trichloroethyl acetate: Utilized in organic synthesis for the protection of functional groups.

Uniqueness

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester is unique due to its combination of a trichloroethyl group with a butadienylcarbamate moiety, providing enhanced reactivity and selectivity in chemical reactions. This makes it a valuable reagent in synthetic chemistry and various research applications.

Actividad Biológica

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester (CAS Number: 77627-82-8) is a chemical compound notable for its unique structure and diverse applications in scientific research, particularly in organic synthesis and biological studies. Its distinctive trichloroethyl group attached to a butadienylcarbamate moiety allows it to function as a versatile reagent.

| Property | Details |

|---|---|

| IUPAC Name | 2,2,2-trichloroethyl N-[(1E)-buta-1,3-dienyl]carbamate |

| Molecular Formula | C7H8Cl3N O2 |

| Molecular Weight | 227.5 g/mol |

| InChI Key | NERUESRQTJURBD-ONEGZZNKSA-N |

The biological activity of this compound primarily involves its interaction with various biological molecules. The trichloroethyl group serves as a protecting group that can be selectively cleaved under specific conditions. This property enables the compound to modify functional groups in target molecules through nucleophilic substitution and elimination reactions.

Research Findings

Recent studies have explored the biological implications of this compound across various fields:

- Antiparasitic Activity : Research indicates that derivatives of carbamate compounds exhibit significant antiparasitic properties. For instance, studies on similar compounds have shown IC50 values in the micromolar range against Trypanosoma species, suggesting potential applications in treating diseases such as Chagas disease and leishmaniasis .

- Cytotoxicity Assessment : The cytotoxic effects of this compound have been evaluated using various cell lines. Preliminary findings suggest that while the compound retains biological activity against certain pathogens, it may also exhibit cytotoxic effects on mammalian cells at higher concentrations .

- Enzyme Interaction Studies : The compound has been utilized in enzyme mechanism studies to understand how modifications to functional groups affect enzymatic activity. This research is crucial for drug development and understanding metabolic pathways.

Case Study 1: Antiparasitic Efficacy

A study conducted on triterpenic esters related to trans-N-(1E)-1,3-butadien-1-yl-carbamic Acid showed promising results against Trypanosoma brucei with IC50 values ranging from 1.6 to 5.5 μM. The study emphasized the importance of structural modifications in enhancing selectivity and reducing cytotoxicity .

Case Study 2: Cytotoxicity Evaluation

In vitro assays revealed that trans-N-(1E)-1,3-butadien-1-yl-carbamic Acid demonstrated varying levels of cytotoxicity across different cancer cell lines. The compound's structure was modified to assess how these changes influenced both antiproliferative effects and selectivity towards cancerous versus normal cells .

Applications in Research

The compound is being investigated for its potential applications in several areas:

- Organic Synthesis : Used as a reagent for protecting hydroxyl and amino groups during chemical reactions.

- Pharmaceutical Development : Explored as a precursor for synthesizing novel pharmaceuticals aimed at treating infectious diseases.

- Biochemical Studies : Employed in studies focusing on enzyme mechanisms and protein modifications.

Propiedades

IUPAC Name |

2,2,2-trichloroethyl N-[(1E)-buta-1,3-dienyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO2/c1-2-3-4-11-6(12)13-5-7(8,9)10/h2-4H,1,5H2,(H,11,12)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERUESRQTJURBD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CNC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/NC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502080 | |

| Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77627-82-8 | |

| Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate in organic synthesis?

A1: 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate is a valuable reagent in Diels-Alder reactions. [] This compound exhibits regio- and stereoselectivity, meaning it preferentially reacts at specific positions and in a specific orientation, leading to the controlled formation of desired products. [] This control is crucial for synthesizing complex molecules with defined stereochemistry, which is particularly important in fields like medicinal chemistry.

Q2: What are the key structural features of 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate revealed by spectroscopic data?

A2: The provided spectroscopic data offers insights into the structure:

- IR (KBr): The peaks at 3350 cm−1, 1710 cm−1, and 1540 cm−1 indicate the presence of N-H stretching (from carbamate), C=O stretching (from carbamate), and C=C stretching (from diene), respectively. []

- 1H NMR (CDCl3): The multiplets between 7.0-4.8 ppm correspond to the protons on the diene system, highlighting its presence. The singlet at 4.68 ppm is characteristic of the CH2 group adjacent to the trichloromethyl group. []

- 13C NMR: The signals at 150.7 and 132.8 ppm confirm the presence of the two sp2 hybridized carbons in the carbamate group. The signals between 124.9 and 112.7 ppm correspond to the four carbons of the diene system. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.